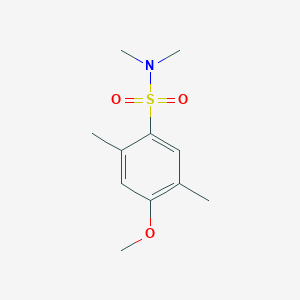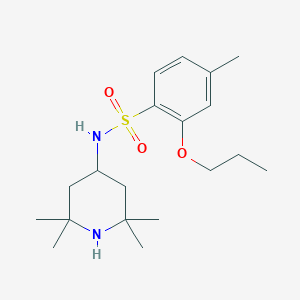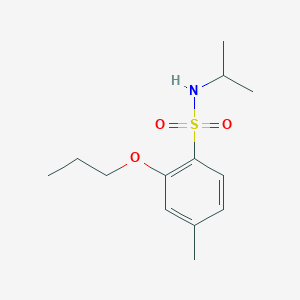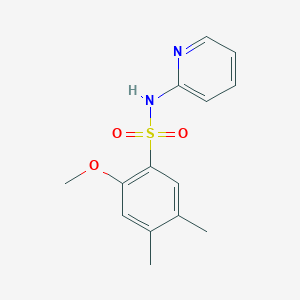
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. EDBS is a white solid that is soluble in organic solvents and has a molecular weight of 329.42 g/mol. In
Mécanisme D'action
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate and protons. This mechanism of action has been confirmed by X-ray crystallography studies.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to have a high affinity for carbonic anhydrase II, which is found in the cytoplasm of many cells. Inhibition of carbonic anhydrase II has been shown to have anti-tumor effects, as well as potential applications in the treatment of glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide is its high affinity for carbonic anhydrase II, which makes it a potent inhibitor of the enzyme. However, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.
Orientations Futures
Future research on N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could focus on improving its solubility in aqueous solutions, as well as studying its in vivo effects. In addition, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could be used as a starting point for the development of new carbonic anhydrase inhibitors with improved pharmacological properties. Finally, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could be studied for its potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which have been linked to carbonic anhydrase activity.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 2-ethoxyaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and yields N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide as a white solid in good yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential applications in medicinal chemistry, specifically as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain cancers.
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-16-8-6-5-7-15(16)17-21(18,19)14-10-9-12(2)13(3)11-14/h5-11,17H,4H2,1-3H3 |
Clé InChI |
WGYGBJRNLINQGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)




![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)




